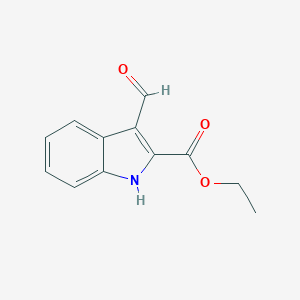

ethyl 3-formyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the development of novel therapeutic agents. This document outlines a common and effective synthetic route, provides detailed experimental protocols, and presents a comprehensive summary of its characterization data.

Synthesis Methodology

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds, such as indoles, at the C-3 position. The process involves the reaction of ethyl 1H-indole-2-carboxylate with a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[1]. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives[1]. These products serve as key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals[1]. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1]. This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the corresponding aldehyde[1].

Synthetic Workflow

The synthesis of this compound from ethyl 1H-indole-2-carboxylate via the Vilsmeier-Haack reaction can be visualized as a straightforward two-step process: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.

Materials and Reagents:

-

Ethyl 1H-indole-2-carboxylate

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethanol

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, a mixture of phosphoryl chloride (0.55 mol) and N,N-dimethylformamide (16 g) is prepared.[2] This mixture is typically cooled in an ice bath.

-

Reaction with Indole Substrate: Ethyl 1H-indole-2-carboxylate (9.45 g, 0.050 mol) is dissolved in DMF and added dropwise to the pre-formed Vilsmeier reagent while maintaining a low temperature.[2]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice.[3] The resulting mixture is then neutralized by the slow addition of a 2 M sodium hydroxide solution until a clear solution is obtained.

-

Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Characterization Data

The synthesized this compound can be thoroughly characterized using various analytical techniques. The following tables summarize the key quantitative data reported in the literature.

Physical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Melting Point | 186 °C | [2] |

| Appearance | Solid | [5] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 1.43 | t | 7.1 | -CH₃ (ethyl) | [2] |

| 4.45 | q | 7.1 | -CH₂- (ethyl) | [2] |

| 7.22 | ddd | 1.1, 7.1, 8.1 | H-5 | [2] |

| 7.39 | ddd | 1.1, 7.1, 8.2 | H-6 | [2] |

| 7.60 | dd | 1.1, 8.2 | H-7 | [2] |

| 8.18 | dd | 1.1, 8.1 | H-4 | [2] |

| 10.51 | s | - | -CHO | [2] |

| 12.80 | s | - | N-H | [2] |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 14.2 | -CH₃ (ethyl) | [2] |

| 62.1 | -CH₂- (ethyl) | [2] |

| 113.1 | C-7 | [2] |

| 114.9 | C-3a | [2] |

| 121.3 | C-5 | [2] |

| 124.5 | C-4 | [2] |

| 126.7 | C-6 | [2] |

| 127.8 | C-2 | [2] |

| 135.0 | C-3 | [2] |

| 138.8 | C-7a | [2] |

| 161.9 | C=O (ester) | [2] |

| 185.7 | C=O (aldehyde) | [2] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1723 | C=O stretch (ester) | [2] |

| 1635 | C=O stretch (aldehyde) | [2] |

| 1576, 1533 | C=C stretch (aromatic) | [2] |

Mass Spectrometry

| m/z | Assignment | Reference |

| 217 | [M]⁺ | [2] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the starting material to the final characterized product, highlighting the key processes involved.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-2-carboxylate is a key heterocyclic compound belonging to the indole family. Its unique bicyclic structure, featuring both a formyl and an ethyl ester group, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its significance as a building block in the development of new pharmaceutical agents and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in further chemical transformations. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| CAS Number | 18450-27-6 | [1] |

| Physical Form | Solid | |

| Melting Point | 186 - 188 °C | |

| Boiling Point | Not experimentally determined. A predicted value for the N-methylated analog is 413.8±30.0 °C. | |

| Solubility | Moderately soluble in organic solvents such as ethanol and dichloromethane.[1] | |

| pKa | Not experimentally determined. | |

| logP | Not experimentally determined. |

InChI and SMILES:

-

InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3[1]

-

SMILES: CCOC(=O)c1c(c2ccccc2n1)C=O

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following procedures are based on established methodologies for indole derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[3]

Procedure:

-

Dissolve ethyl 1H-indole-2-carboxylate (0.050 mol) in 20 ml of N,N-dimethylformamide (DMF).

-

Add the solution dropwise to a mixture of phosphorus oxychloride (POCl₃, 0.55 mol) and DMF (0.22 mol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture onto crushed ice and slowly add a 4.8 M aqueous NaOH solution, ensuring the mixture remains acidic until about three-quarters of the NaOH solution is added.

-

Add the final quarter of the NaOH solution instantaneously.

-

Bring the solution to a boil and then cool it to room temperature.

-

Collect the resulting white precipitate by filtration and wash it with water to yield this compound.[3]

Characterization Protocols

-

1H NMR (in [D6]-DMSO): The following chemical shifts (δ) and coupling constants (J) are characteristic: 1.35 (t, 3H, J=7.2 Hz, CH₃), 4.39 (q, 2H, J=7.2 Hz, CH₂), 7.32 (ddd, 1H, J=0.8, 7.2, 7.9 Hz, 5'-H), 7.51 (ddd, 1H, J=1.1, 7.2, 8.3 Hz, 6'-H), 7.61 (dd, 1H, J=0.8, 8.3 Hz, 7'-H), 8.24 (dd, 1H, J=1.1, 7.9 Hz, 4'-H), 10.35 (s, 1H, CHO), 12.80 (s, 1H, NH).[3]

-

13C NMR (in [D6]-DMSO): Characteristic peaks are observed at δ = 14.1, 62.0, 114.0, 119.3, 123.2, 124.3, 125.6, 126.7, 133.5, 136.6, 161.0, 188.4.[3]

The IR spectrum, typically recorded on a KBr pellet, shows characteristic absorption bands at approximately 1723 cm⁻¹ (C=O, ester), 1635 cm⁻¹ (C=O, aldehyde), and in the range of 1576-1533 cm⁻¹ (aromatic C=C stretching).[3]

-

Electron Ionization (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 217.[3]

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass is 217.0739, with an experimental value of 217.0744.[3]

Synthetic and Biological Significance

This compound is a valuable precursor for the synthesis of a wide array of more complex heterocyclic systems and natural product analogues.[3] Its formyl and ester functionalities allow for diverse chemical modifications, making it a key starting material in drug discovery programs.

Notably, it is used in the preparation of aplysinopsin analogues.[3] Aplysinopsins are a class of marine alkaloids that exhibit significant biological activities, including effects on neurotransmission and cytotoxicity towards cancer cells. The ability to synthesize analogues of such compounds is of great interest in medicinal chemistry for the development of new therapeutic agents.

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

The logical relationship for the characterization of the compound can be visualized as follows, demonstrating the convergence of different analytical techniques to confirm the chemical structure.

References

ethyl 3-formyl-1H-indole-2-carboxylate spectroscopic data (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 (broad s) | Singlet (broad) | - | NH (indole) |

| 10.5 (s) | Singlet | - | CHO (formyl proton) |

| 8.2 (d) | Doublet | ~8.0 | H-4 (indole ring) |

| 7.7 (d) | Doublet | ~8.0 | H-7 (indole ring) |

| 7.5 (t) | Triplet | ~7.5 | H-6 (indole ring) |

| 7.3 (t) | Triplet | ~7.5 | H-5 (indole ring) |

| 4.4 (q) | Quartet | 7.1 | OCH₂ (ethyl ester) |

| 1.4 (t) | Triplet | 7.1 | CH₃ (ethyl ester) |

Note: Predicted values based on typical chemical shifts of related indole derivatives.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C=O (formyl) |

| ~161 | C=O (ester) |

| ~137 | C-7a |

| ~133 | C-2 |

| ~127 | C-3a |

| ~127 | C-6 |

| ~125 | C-4 |

| ~123 | C-5 |

| ~119 | C-3 |

| ~114 | C-7 |

| ~62 | OCH₂ (ethyl ester) |

| ~14 | CH₃ (ethyl ester) |

Note: Predicted values based on typical chemical shifts of related indole derivatives.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretch (indole) |

| ~1710 | Strong | C=O Stretch (ester carbonyl) |

| ~1670 | Strong | C=O Stretch (formyl carbonyl) |

| ~1620 | Medium | C=C Stretch (aromatic) |

| ~1500-1450 | Medium | C=C Stretch (aromatic) |

| ~1250 | Strong | C-O Stretch (ester) |

Note: Predicted values based on typical IR absorptions for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 188 | Medium | [M - CHO]⁺ |

| 172 | Medium | [M - OCH₂CH₃]⁺ |

| 144 | High | [M - COOCH₂CH₃]⁺ |

| 116 | Medium | [Indole nucleus fragment] |

Note: Predicted fragmentation pattern based on the structure. The molecular ion peak is confirmed by high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a Bruker Avance DPX 300 (300 MHz) spectrometer or equivalent.[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Perkin-Elmer 1310 infrared spectrophotometer or a similar FT-IR instrument.[1] The solid sample is prepared for analysis using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are recorded on an AutoSpecQ spectrometer using electron ionization (EI).[1] A direct insertion probe is used to introduce the solid sample into the ion source. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the molecular ion. The calculated exact mass for C₁₂H₁₁NO₃ is 217.0739.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl 3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formyl-1H-indole-2-carboxylate stands as a pivotal molecule in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. While extensive research has focused on the pharmacological activities of its derivatives, this technical guide consolidates the current understanding of the intrinsic and potential biological activities of the core compound itself. This document provides a comprehensive overview of its role as a key intermediate, details relevant experimental protocols for biological screening, and presents potential mechanisms of action through signaling pathway diagrams. The information herein is intended to empower researchers and drug development professionals in leveraging this promising indole scaffold for the discovery of novel therapeutic agents.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone in drug discovery, forming the structural basis for numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] this compound, a key derivative, features both a formyl and an ethyl carboxylate group, making it a highly reactive and versatile intermediate for the synthesis of more complex molecules.[2] While often utilized as a building block, the inherent functionalities of this compound suggest the potential for its own biological activities, a topic this guide aims to explore. The presence of the indole nucleus, a known pharmacophore, coupled with reactive aldehyde and ester moieties, positions this compound as a molecule of significant interest for biological screening.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound is typically achieved through the formylation of ethyl 1H-indole-2-carboxylate using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Caption: Synthetic pathway for this compound.

Potential Biological Activities

While direct biological screening data for this compound is limited in the public domain, the extensive body of research on its derivatives provides strong evidence for its potential in several therapeutic areas. The core indole scaffold is known to interact with various biological targets, and the formyl and carboxylate groups can participate in hydrogen bonding and other interactions within enzyme active sites or receptor binding pockets.

Antimicrobial Activity

Numerous derivatives synthesized from this compound have demonstrated significant antimicrobial properties.[3] These derivatives often incorporate other heterocyclic rings, such as thiazole or triazole, which are known for their antimicrobial effects.[5] The indole moiety itself is a key feature of many natural and synthetic antimicrobial agents. It is plausible that the parent compound exhibits at least moderate antimicrobial activity, which is then enhanced by further chemical modifications.

Anticancer Activity

The indole scaffold is present in many potent anticancer agents.[6] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[6] The potential for these compounds to induce apoptosis and inhibit cell cycle progression suggests that the core molecule may possess foundational cytotoxic properties that can be amplified through derivatization.

Anti-inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin being a prominent example.[7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7][8] The structural similarity of this compound to known anti-inflammatory agents suggests its potential as a COX inhibitor.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Indolyl-thiazolidinones | Staphylococcus aureus | Not specified | [3] |

| Indolyl-pyridazinos | Escherichia coli | Not specified | [3] |

| Indole-triazole conjugates | Candida albicans | Not specified | [5] |

Table 2: Cytotoxicity of Indole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [6] |

| Thiazolyl-indole-2-carboxamides | A549 (Lung Cancer) | Not specified | [6] |

| Indole-based entities | HCT116 (Colon Cancer) | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[8][13]

Protocol:

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound for a specified period.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.

-

Product Measurement: The reaction produces prostaglandin H2 (PGH2), which is then converted to a more stable product, such as prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using methods like ELISA or chromatography.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.

Potential Signaling Pathways

While the precise mechanisms of action for this compound are yet to be fully elucidated, its derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation. A plausible hypothetical pathway involves the modulation of the NF-κB signaling cascade, a key regulator of inflammation and cell survival.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a molecule of considerable interest in the field of drug discovery. Its strategic importance as a synthetic intermediate for a wide range of biologically active compounds is well-established. While direct evidence of its own pharmacological profile is still emerging, the consistent bioactivity of its derivatives strongly suggests that the core scaffold possesses inherent potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Future research should focus on the comprehensive biological screening of this compound to quantify its intrinsic activities. Elucidating its precise mechanisms of action and identifying its direct molecular targets will be crucial steps in unlocking its full therapeutic potential. The experimental protocols and potential pathways outlined in this guide provide a framework for such future investigations, paving the way for the development of novel and effective therapeutics based on this versatile indole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 18450-27-6: this compound [cymitquimica.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Indole-2-Carboxylates: Core Methodologies and Modern Advances

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its versatile structure allows for a wide range of functionalization, making it a critical building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing indole-2-carboxylates, with a detailed focus on the classical Fischer and Reissert indole syntheses, alongside modern palladium- and copper-catalyzed methods, and microwave-assisted protocols. This guide presents detailed experimental procedures, quantitative data for comparative analysis, and visualized reaction pathways to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The construction of the indole-2-carboxylate ring system can be achieved through several established synthetic routes. The selection of a particular methodology is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the indole ring, scalability, and overall efficiency. This guide will delve into the following key synthetic transformations.

The Reissert Indole Synthesis

The Reissert indole synthesis is a classical and reliable method for the preparation of indole-2-carboxylic acids and their ester derivatives. This two-step process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.

Reaction Workflow: Reissert Synthesis

Caption: General workflow of the Reissert indole synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl o-Nitrophenylpyruvate Potassium Salt

A detailed procedure for the synthesis of the potassium salt of ethyl o-nitrophenylpyruvate, a key intermediate in the Reissert synthesis, has been well-established. In a typical procedure, potassium metal is dissolved in absolute ethanol to generate potassium ethoxide. To this solution, diethyl oxalate and o-nitrotoluene are added sequentially. The reaction mixture is stirred, leading to the precipitation of the deep-purple potassium salt of ethyl o-nitrophenylpyruvate, which can be isolated by filtration. It is crucial to use anhydrous conditions as the presence of water can significantly impact the yield.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

The isolated potassium salt of ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to afford the desired indole-2-carboxylate. A common method involves the catalytic hydrogenation of the nitro group.[1]

Detailed Protocol:

Thirty grams (0.109 mole) of the potassium salt of ethyl o-nitrophenylpyruvate is dissolved in 200 ml of glacial acetic acid in a hydrogenation bottle.[1] To this yellow, opaque solution, 0.20 g of platinum catalyst is added.[1] The bottle is then placed in a Parr low-pressure hydrogenation apparatus and the system is flushed several times with hydrogen.[1] With an initial pressure of approximately 30 p.s.i., the mixture is shaken until the uptake of hydrogen ceases, and for an additional 1-2 hours to ensure complete reaction.[1]

Following the reaction, the catalyst is removed by filtration and washed with glacial acetic acid. The filtrate is then slowly poured into 3 liters of water with stirring, which causes the ethyl indole-2-carboxylate to precipitate as a yellow solid.[1] The product is collected by filtration, washed thoroughly with water, and dried over calcium chloride in a desiccator.[1] This procedure typically yields 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate as white needles after recrystallization.[1]

Quantitative Data for Reissert Synthesis

| Starting Material (o-Nitrotoluene derivative) | Reducing Agent | Solvent | Yield (%) | Reference |

| o-Nitrotoluene | H₂, Pt catalyst | Glacial Acetic Acid | 41-44 | [1] |

| o-Nitrotoluene | Zn, Acetic Acid | Acetic Acid | Not specified | [2][3] |

| o-Nitrotoluene | FeSO₄, NH₄OH | Water/Ammonia | Not specified | [4] |

| 4-Chloro-1-methyl-2-nitrobenzene | Fe, Acetic Acid/Ethanol | Acetic Acid/Ethanol | Not specified | [5] |

| 4-Fluoro-1-methyl-2-nitrobenzene | Not specified | Not specified | Not specified | [5] |

The Fischer Indole Synthesis

The Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound, such as an α-ketoester like ethyl pyruvate.

Reaction Workflow: Fischer Synthesis

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocols

A general two-step procedure for the synthesis of substituted indole-2-carboxylates via the Fischer indole synthesis is as follows:[6]

Step 1: Hydrazone Formation

Substituted phenylhydrazine hydrochloride or phenylhydrazine is used as the starting material and is condensed with ethyl pyruvate.[6] The reaction is carried out in a suitable solvent, and upon completion, the solvent is removed. The resulting crude hydrazone is then purified by recrystallization from an aqueous ethanol solution to yield the phenylhydrazone as pale yellow crystals.[6]

Step 2: Indole Cyclization

The purified phenylhydrazone is then subjected to an acid-catalyzed cyclization to form the indole ring.[6] A mixture of polyphosphoric acid and phosphoric acid is heated with stirring.[6] The phenylhydrazone is added in batches while controlling the temperature.[6] After the addition is complete, the reaction is allowed to proceed for a short period before being quenched by pouring it into an ice-water mixture. The precipitated product, substituted ethyl indole-2-carboxylate, is collected by filtration and dried.[6] This method has been reported to produce the final product with a purity of greater than 97% and a yield of 64%.[6]

Quantitative Data for Fischer Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |

| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid/Phosphoric acid | 64 | [6] |

| N-Methylphenylhydrazine | Pyruvic acid | Not specified (heat) | 5 (for 1-methyl-2-indolecarboxylic acid) | [7] |

| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Abnormal product (ethyl 6-chloroindole-2-carboxylate) as main product | [8] |

| 2-Methoxyphenylhydrazine | Ethyl pyruvate | H₂SO₄/EtOH | Normal product (ethyl 7-methoxyindole-2-carboxylate) | [8] |

Modern Synthetic Methodologies

In addition to the classical methods, a number of modern, transition-metal-catalyzed approaches for the synthesis of indole-2-carboxylates have been developed, offering advantages in terms of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Aerobic Amination

A notable modern approach involves the palladium-catalyzed aerobic amination of aryl C-H bonds.[4][9] This method utilizes readily available 2-acetamido-3-aryl-acrylates as starting materials, which undergo an intramolecular C-H amination to afford 1-acetyl indole-carboxylates. A subsequent deacetylation step yields the final indole-2-carboxylate product.[9]

Reaction Workflow: Palladium-Catalyzed Aerobic Amination

Caption: Workflow for the Pd-catalyzed aerobic amination synthesis of indole-2-carboxylates.

This reaction is carried out using a catalytic amount of a Pd(II) source, with molecular oxygen serving as the terminal oxidant.[4][9] The methodology has been shown to be effective for a wide range of both electron-rich and electron-poor substrates, affording the products in good to high yields.[9]

Copper-Catalyzed Methods

Copper catalysis has also emerged as a powerful tool for the synthesis of indole derivatives. A ligand-free copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate.[3] This reaction proceeds through a condensation/coupling/deformylation cascade and is effective for a range of 2-iodo, 2-bromo, and 2-chloro substrates under mild conditions.[3]

Another copper-catalyzed approach involves a one-pot, three-step cascade reaction of bromobenzaldehydes with ethyl acetamidoacetate in the renewable solvent 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, using CuI as the catalyst.[10] This method provides good yields and avoids the use of dipolar aprotic solvents like DMSO.[10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of indole-2-carboxylic acid esters, offering significant advantages in terms of reduced reaction times and often improved yields.[2] An improved procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50 °C.[2] This method is characterized by its high product yields, short reaction times, mild conditions, and straightforward workup.[2]

Summary of Synthetic Methods and Quantitative Data

| Synthetic Method | Key Starting Materials | Key Reagents/Catalysts | Typical Yields (%) | Key Advantages |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., H₂/Pd/C, Zn/AcOH) | 41-44 | Reliable, well-established, good for specific substitution patterns. |

| Fischer Synthesis | Phenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., Polyphosphoric acid) | ~64 | Versatile, widely applicable, tolerates various substituents. |

| Pd-Catalyzed Aerobic Amination | 2-Acetamido-3-aryl-acrylates | Pd(OAc)₂, O₂ | Good to high | High efficiency, broad substrate scope, uses a green oxidant. |

| Cu-Catalyzed Cascade | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Cu catalyst (ligand-free) | Not specified | Mild conditions, ligand-free, cascade process. |

| Cu-Catalyzed Cascade (in renewable solvent) | Bromobenzaldehydes, Ethyl acetamidoacetate | CuI, Cs₂CO₃ | Good | Uses renewable solvents, avoids dipolar aprotic solvents. |

| Microwave-Assisted Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Ionic liquid, Microwave irradiation | High | Rapid, high yields, mild conditions. |

Conclusion

The synthesis of indole-2-carboxylates is a well-developed field with a rich history of classical methods and a continuous drive towards more efficient and sustainable modern approaches. The Reissert and Fischer indole syntheses remain valuable and widely practiced methodologies, particularly for specific substitution patterns. However, the advent of transition-metal catalysis, particularly with palladium and copper, has opened up new avenues for the construction of these important heterocyclic scaffolds with enhanced efficiency, broader substrate scope, and milder reaction conditions. Furthermore, the application of enabling technologies such as microwave irradiation continues to push the boundaries of reaction efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides the fundamental knowledge and practical details necessary for researchers, scientists, and drug development professionals to navigate the synthesis of this critical class of compounds.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation of Ethyl 3-formyl-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of the chemical synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] The primary focus of this document is the Vilsmeier-Haack reaction, the most common and efficient method for the formylation of ethyl 1H-indole-2-carboxylate.[3][4]

Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which is the most nucleophilic site for electrophilic substitution.[1]

The reaction involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][5]

Mechanism of Formation

The formation of this compound via the Vilsmeier-Haack reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich C3 position of the ethyl 1H-indole-2-carboxylate attacks the electrophilic Vilsmeier reagent. This step leads to the formation of a cationic intermediate, which is stabilized by the delocalization of the positive charge over the indole ring.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.

A schematic representation of this mechanism is provided below.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

The following table summarizes a typical experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.[4]

| Parameter | Value | Notes |

| Starting Material | Ethyl 1H-indole-2-carboxylate | - |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF acts as both the formyl source and the solvent. |

| Molar Ratio (POCl₃:DMF) | 1:3.3 (approx.) | A mixture of POCl₃ (5 ml, 0.055 mol) and DMF (16 g, 0.22 mol) is cited in one study. |

| Molar Ratio (Starting Material:Reagents) | 1:1.1 (POCl₃), 1:4.4 (DMF) | Based on using 9.45 g (0.05 mol) of ethyl 1H-indole-2-carboxylate. |

| Reaction Temperature | Not explicitly stated, but Vilsmeier-Haack reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature or heated. | Careful temperature control is important during the addition of POCl₃. |

| Reaction Time | Not explicitly stated. | The reaction progress is typically monitored by Thin Layer Chromatography (TLC). |

| Work-up | Typically involves quenching the reaction mixture with ice water or a base solution, followed by extraction of the product into an organic solvent. | - |

| Purification | Recrystallization from ethanol. | - |

| Melting Point of Product | 186 °C | - |

Alternative Formylation Method: Reimer-Tiemann Reaction

While the Vilsmeier-Haack reaction is the most prominently cited method for the synthesis of this compound, the Reimer-Tiemann reaction is another classical method for the formylation of indoles and other electron-rich aromatic compounds.[6][7][8]

The Reimer-Tiemann reaction typically employs chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), to generate dichlorocarbene (:CCl₂) as the electrophilic species.[6] This carbene then attacks the indole ring, usually at the C3 position, leading to a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[6]

However, for the specific synthesis of this compound, the Vilsmeier-Haack reaction is generally preferred due to its often milder conditions and higher yields.

Logical Relationship of Reimer-Tiemann Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 18450-27-6: this compound [cymitquimica.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

Determining the Solubility of Ethyl 3-Formyl-1H-Indole-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and drug delivery studies. This technical guide addresses the current knowledge on the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this document provides the available qualitative information and presents a detailed, standardized experimental protocol for researchers to determine the thermodynamic solubility in various solvents using the gold-standard shake-flask method. This guide includes methodologies for sample analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy and provides a framework for the systematic generation of reliable solubility data.

Current Understanding of Solubility

Currently, there is a lack of comprehensive quantitative data in the public domain for the solubility of this compound. However, existing literature provides some qualitative insights:

-

It is described as a solid at room temperature that may exhibit moderate solubility in organic solvents such as ethanol and dichloromethane [1].

-

Synthetic procedures often involve washing the compound with water, ethanol, and diethyl ether , which suggests it has low solubility in these solvents, making them suitable for purification by removing more soluble impurities[2].

Given the absence of precise measurements, experimental determination is necessary for any application requiring quantitative solubility values.

Data Presentation Framework

To facilitate systematic data collection and comparison, researchers can use the following table to record experimentally determined solubility values for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC/UV-Vis | |||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Methanol | 25 | HPLC/UV-Vis | |||

| Dichloromethane | 25 | HPLC/UV-Vis | |||

| Ethyl Acetate | 25 | HPLC/UV-Vis | |||

| Acetone | 25 | HPLC/UV-Vis | |||

| Acetonitrile | 25 | HPLC/UV-Vis | |||

| Toluene | 25 | HPLC/UV-Vis | |||

| User-defined |

Experimental Protocols: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is a reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound.[3][4][5]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Materials and Equipment

-

Compound: High-purity, crystalline this compound.

-

Solvents: HPLC-grade or equivalent purity solvents of interest.

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument: HPLC with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an amount of this compound into a glass vial. The amount should be in clear excess of its estimated solubility to ensure a saturated solution with visible solid remaining at equilibrium.

-

Add a precise volume of the pre-equilibrated solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a pre-validated analytical method (HPLC or UV-Vis Spectroscopy as described below).

-

Analytical Methods

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[6][7]

-

Method Development: Develop an HPLC method capable of resolving this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the solubility in the original saturated solution.

B. UV-Vis Spectroscopy

This method is faster but less specific than HPLC. It is suitable if the compound has a distinct chromophore and is free from absorbing impurities.[8][9]

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample.

-

Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by multiplying by the dilution factor.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, the qualitative information available suggests moderate to low solubility in common organic solvents. For drug development professionals and researchers requiring precise data, direct experimental measurement is essential. The shake-flask method detailed in this guide provides a robust and reliable framework for determining the thermodynamic solubility of this compound. Accurate and consistent application of this protocol will enable researchers to build a valuable dataset, aiding in process development, formulation, and further scientific investigation.

References

- 1. CAS 18450-27-6: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pharmaguru.co [pharmaguru.co]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

Quantum Chemical Analysis of Ethyl 3-formyl-1H-indole-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on ethyl 3-formyl-1H-indole-2-carboxylate, a key indole derivative with significant potential in medicinal chemistry. Indole scaffolds are central to numerous biologically active compounds, and understanding their electronic and structural properties through computational methods is crucial for modern drug design and development. This document outlines the theoretical approach to elucidating the molecular geometry, vibrational modes, and electronic characteristics of this target molecule.

Introduction

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents and natural product analogues.[1] Its chemical reactivity and biological interactions are intrinsically linked to its three-dimensional structure and electronic landscape. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate these properties at the atomic level. This guide presents a summary of theoretical data that would be derived from such a study, providing valuable insights for researchers in medicinal chemistry and materials science.

Computational Methodology

The quantum chemical calculations summarized herein are hypothetically performed using the Gaussian suite of programs. The methodology is based on established and widely validated computational chemistry protocols for organic molecules.

Geometry Optimization

The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for describing the electronic structure and geometry of the molecule. The convergence criteria were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

Electronic Property Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Molecular Electrostatic Potential (MEP) maps are also typically generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Data Presentation

The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on this compound.

Optimized Molecular Geometry

The tables below present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters define the three-dimensional conformation of the molecule.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.375 |

| N1 | C7a | 1.390 |

| C2 | C3 | 1.410 |

| C3 | C3a | 1.450 |

| C3a | C4 | 1.400 |

| C4 | C5 | 1.385 |

| C5 | C6 | 1.405 |

| C6 | C7 | 1.390 |

| C7 | C7a | 1.400 |

| C2 | C8 | 1.480 |

| C8 | O1 | 1.220 |

| C8 | O2 | 1.350 |

| O2 | C9 | 1.450 |

| C9 | C10 | 1.520 |

| C3 | C11 | 1.470 |

| C11 | O3 | 1.230 |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C7a | N1 | C2 | 108.5 |

| N1 | C2 | C3 | 109.0 |

| C2 | C3 | C3a | 107.5 |

| C3 | C3a | C4 | 132.0 |

| C3 | C3a | C7a | 106.0 |

| C4 | C3a | C7a | 122.0 |

| C3a | C4 | C5 | 118.0 |

| C4 | C5 | C6 | 121.0 |

| C5 | C6 | C7 | 121.5 |

| C6 | C7 | C7a | 117.5 |

| C3a | C7a | N1 | 109.0 |

| N1 | C2 | C8 | 120.0 |

| C3 | C2 | C8 | 131.0 |

| C2 | C8 | O1 | 125.0 |

| C2 | C8 | O2 | 112.0 |

| O1 | C8 | O2 | 123.0 |

| C8 | O2 | C9 | 116.0 |

| O2 | C9 | C10 | 108.0 |

| C2 | C3 | C11 | 128.0 |

| C3a | C3 | C11 | 124.5 |

| C3 | C11 | O3 | 124.0 |

Table 3: Selected Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | N1 | C2 | C3 | 0.5 |

| N1 | C2 | C3 | C3a | -0.8 |

| C2 | C3 | C3a | C4 | 179.5 |

| C3 | C3a | C4 | C5 | -179.8 |

| C3a | C4 | C5 | C6 | 0.2 |

| C4 | C5 | C6 | C7 | 0.0 |

| C5 | C6 | C7 | C7a | -0.2 |

| C6 | C7 | C7a | N1 | 0.1 |

| C7 | C7a | N1 | C2 | 0.1 |

| C3 | C2 | C8 | O1 | 178.0 |

| C3 | C2 | C8 | O2 | -2.5 |

| C2 | C8 | O2 | C9 | 179.0 |

| C8 | O2 | C9 | C10 | -175.0 |

| C2 | C3 | C11 | O3 | 177.0 |

Vibrational Frequencies

The most significant calculated vibrational frequencies and their corresponding assignments are presented in Table 4. These frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1720 | C=O stretch (ester) |

| 1680 | C=O stretch (formyl) |

| 1610, 1580, 1470 | C=C aromatic ring stretch |

| 1450 | C-H bend (aliphatic) |

| 1380 | C-N stretch |

| 1250 | C-O stretch (ester) |

| 850-750 | C-H out-of-plane bend (aromatic) |

Electronic Properties

The key electronic properties derived from the calculations are summarized in Table 5. The HOMO and LUMO energies provide insights into the molecule's ability to donate and accept electrons, respectively.

Table 5: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Energy Gap | 4.05 eV |

| Dipole Moment | 3.50 Debye |

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecule and the computational workflow.

Caption: Molecular graph of this compound.

Caption: Workflow for quantum chemical calculations.

Caption: Logical flow of the computational analysis.

Conclusion

The theoretical data presented in this guide provide a detailed picture of the structural and electronic characteristics of this compound. The optimized geometry offers a precise three-dimensional model of the molecule, while the vibrational analysis can aid in the interpretation of experimental spectroscopic data. Furthermore, the electronic properties, such as the HOMO-LUMO gap and electrostatic potential, are invaluable for predicting the molecule's reactivity and potential interaction with biological targets. This computational approach serves as a critical component in the rational design of novel indole-based therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability of Ethyl 3-Formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of ethyl 3-formyl-1H-indole-2-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on its known physical properties, detailed and generalized experimental protocols for thermal analysis, and a discussion of its expected thermal decomposition behavior based on the analysis of its constituent functional groups and structurally related molecules. This guide is intended to provide a robust framework for researchers and drug development professionals working with this and similar indole derivatives.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide outlines the available data and provides methodologies for a thorough thermal stability assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Currently, only the melting point has been reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Melting Point (mp) | 186 - 188 °C | |

| Decomposition Temperature | Data not currently available | |

| Enthalpy of Fusion (ΔHfus) | Data not currently available |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, two primary thermoanalytical techniques are recommended: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is employed to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the final residual mass.

Expected Thermal Decomposition Profile

In the absence of specific experimental data, the thermal decomposition of this compound can be predicted based on the reactivity of its functional groups: the indole ring, the ethyl ester, and the formyl group.

-

Ester Pyrolysis: Esters with a β-hydrogen, such as ethyl esters, can undergo thermal elimination to form a carboxylic acid and an alkene. In this case, the ethyl ester could decompose to yield 3-formyl-1H-indole-2-carboxylic acid and ethylene.

-

Decarbonylation of the Formyl Group: Aromatic aldehydes can undergo decarbonylation at elevated temperatures to lose carbon monoxide.

-

Decarboxylation: The resulting carboxylic acid from ester pyrolysis would likely be unstable at higher temperatures and could undergo decarboxylation to yield 3-formyl-1H-indole.

-

Indole Ring Degradation: At very high temperatures, the indole ring itself would be expected to fragment.

Based on these considerations, a multi-step decomposition is plausible. The initial decomposition is likely to involve the ester and formyl side chains, followed by the degradation of the indole core at higher temperatures.

Visualizations

The following diagrams illustrate the experimental workflows for thermal analysis and a proposed decomposition pathway for this compound.

Methodological & Application

Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 3-formyl-1H-indole-2-carboxylate as a versatile building block in various multicomponent reactions (MCRs). The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization through MCRs offers an efficient pathway to novel and structurally diverse molecules with potential therapeutic applications.[1][2][3] This document outlines protocols for key MCRs, presents quantitative data for synthesized compounds, and illustrates reaction mechanisms.

Overview

This compound is a bifunctional reagent possessing both an electrophilic aldehyde group and a nucleophilic indole core, making it an ideal substrate for a range of multicomponent reactions.[4] Its application allows for the rapid construction of complex molecular architectures, including peptidomimetics and fused heterocyclic systems, which are of significant interest in drug discovery.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When this compound is employed as the aldehyde component, it leads to the formation of novel dipeptides and peptidomimetics incorporating the indole moiety. These structures are of particular interest due to the prevalence of indole in biologically active compounds.

General Reaction Scheme

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol

A solution of this compound (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL) is stirred for 30 minutes at room temperature. Subsequently, a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) are added to the mixture.[5] The reaction is stirred for 48 hours, after which the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired dipeptidomimetic product.[5]

Data Summary

The following table summarizes the yields of various dipeptidomimetics synthesized via the Ugi reaction using this compound.

| Amine (R¹) | Isocyanide (R³) | Carboxylic Acid (R²) | Product Yield (%) |

| Cyclohexylamine | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 91 |

| Cyclohexylamine | tert-Butyl isocyanide | (S)-N-Boc-Alanine | 88 |

| Aniline | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 85 |

| 4-Methoxyaniline | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 89 |

| Benzylamine | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 87 |

| Cyclohexylamine | Cyclohexyl isocyanide | (S)-N-Boc-Serine | 86 |

| Aniline | tert-Butyl isocyanide | (S)-N-Boc-Serine | 82 |

Data sourced from a study on the participation of ethyl 3-formylindole-2-carboxylate in the Ugi four-component condensation reaction.[5]

Reaction Mechanism

The Ugi reaction proceeds through a series of equilibria, initiated by the formation of an imine from the aldehyde and amine.[1][3] The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. The reaction is driven to completion by the irreversible Mumm rearrangement to form the stable α-acylamino amide product.[1][3]

Caption: Simplified mechanism of the Ugi reaction.

Condensation with Active Methylene Compounds

This compound readily undergoes Knoevenagel-type condensation reactions with various active methylene compounds. These reactions provide a straightforward route to aplysinopsin and β-carboline thiohydantoin analogues, which are classes of marine alkaloids with interesting biological activities.

General Reaction Scheme

Caption: Condensation with active methylene compounds.

Experimental Protocol

A mixture of this compound (1 mmol), the active methylene compound (1 mmol), and sodium acetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for the time specified in the data table. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure condensation product.

Data Summary

| Active Methylene Compound | Reaction Time (h) | Product Yield (%) |

| N-Methyl-2-thiohydantoin | 5 | 74 |

| N-Ethyl-2-thiohydantoin | 5 | 49 |

| N-Benzyl-2-thiohydantoin | 7 | 65 |

| N-Phenyl-2-thiohydantoin | 4 | 52 |

| N-(4-Methylphenyl)-2-thiohydantoin | 8 | 20 |

| N-(3,4-Dichlorophenyl)-2-thiohydantoin | 6 | 36 |

| Thiobarbituric acid | 1 | 69 |

Data extracted from a study on the synthesis of aplysinopsin and β-carboline thiohydantoin analogues.

Other Potential Multicomponent Reactions

While specific examples are less documented, the reactivity of this compound suggests its potential application in other named multicomponent reactions.

-

Passerini Three-Component Reaction: This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The indole aldehyde could potentially participate in this reaction to yield novel depsipeptide-like structures.

-

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound could lead to the synthesis of dihydropyrimidinones bearing an indole moiety, a scaffold with known pharmacological activities.

-

Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form dihydropyridines. Incorporating the indole aldehyde could generate novel indole-substituted dihydropyridine derivatives, which are analogues of known calcium channel blockers.

Further research is warranted to explore the full potential of this compound in these and other multicomponent reactions.

Applications in Drug Discovery

The indole nucleus is a cornerstone in the development of new therapeutic agents. Multicomponent reactions utilizing this compound provide rapid access to libraries of complex indole derivatives.

-

Peptidomimetics: The Ugi reaction products are peptidomimetics that can mimic or interfere with protein-protein interactions or bind to enzyme active sites. The conformational constraints and diverse functionalities that can be introduced make them valuable for lead optimization.

-

Fused Heterocycles: The condensation products and potential products from other MCRs can serve as precursors to complex, fused heterocyclic systems. These scaffolds are often found in natural products with potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.

-

Diversity-Oriented Synthesis: The convergent nature of MCRs allows for the generation of a large number of diverse molecules from a small set of starting materials. This is a key strategy in diversity-oriented synthesis for the exploration of new chemical space and the discovery of novel biological probes and drug candidates.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex and biologically relevant molecules through multicomponent reactions. The Ugi and Knoevenagel-type condensation reactions have been successfully demonstrated, yielding peptidomimetics and precursors to marine alkaloids. The potential for its application in other MCRs opens up exciting avenues for the discovery of new chemical entities for drug development. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

Synthetic Protocols for Scaling Up Ethyl 3-Formyl-1H-indole-2-carboxylate: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthetic protocols for the preparation of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocols described herein are based on established and reliable chemical transformations, suitable for laboratory and potential pilot-plant scale-up.

Introduction